molecular formula C8H9IO2 B102195 2-Iodo-1,3-dimethoxybenzene CAS No. 16932-44-8

2-Iodo-1,3-dimethoxybenzene

Cat. No.: B102195
CAS No.: 16932-44-8
M. Wt: 264.06 g/mol
InChI Key: WCYZALIKRBYPOM-UHFFFAOYSA-N
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Description

2-Iodo-1,3-dimethoxybenzene is an organic compound with the molecular formula C8H9IO2. It is a derivative of benzene, where two methoxy groups and one iodine atom are substituted at the 1, 3, and 2 positions, respectively. This compound is known for its use in various chemical reactions and its role as an intermediate in organic synthesis .

Scientific Research Applications

2-Iodo-1,3-dimethoxybenzene is utilized in various scientific research applications:

Safety and Hazards

According to the safety data sheet from MilliporeSigma, 2-Iodo-1,3-dimethoxybenzene can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-1,3-dimethoxybenzene can be synthesized through the iodination of 1,3-dimethoxybenzene. The reaction typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions. The reaction proceeds as follows: [ \text{C6H4(OCH3)2} + \text{I2} \rightarrow \text{IC6H3(OCH3)2} + \text{HI} ]

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the use of a palladium-catalyzed coupling reaction, where 1,3-dimethoxybenzene is reacted with an iodine source in the presence of a palladium catalyst and a base .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

    Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of hydroxyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-2,6-dimethoxybenzene
  • 1-Bromo-2,5-dimethoxybenzene
  • 1-Iodo-3,5-dimethylbenzene
  • 3-Iodoanisole
  • 4-Iodoanisole

Uniqueness

2-Iodo-1,3-dimethoxybenzene is unique due to the specific positioning of the iodine and methoxy groups, which influence its reactivity and selectivity in chemical reactions. The presence of two methoxy groups enhances its solubility and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-iodo-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYZALIKRBYPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464477
Record name 2-iodo-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16932-44-8
Record name 2-iodo-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-1,3-dimethoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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